1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline class, a fused heterocyclic system combining pyrazole and quinoline moieties. Key structural features include:
- Position 1: A 4-chlorophenyl group, which may enhance lipophilicity and influence receptor binding .
- Position 8: A methyl group, likely improving metabolic stability compared to bulkier substituents .
The specific substitution pattern of this compound suggests tailored electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-4-10-21-19(12-15)25-20(14-27-21)24(16-5-11-22(30-2)23(13-16)31-3)28-29(25)18-8-6-17(26)7-9-18/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGPRHOQXNNYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structural analogs, focusing on substituent effects, core modifications, and inferred pharmacological relevance.
Substituent Variations in Pyrazolo[4,3-c]Quinoline Derivatives
Core Structure Modifications: Pyrazolo[4,3-c] vs. Pyrazolo[3,4-b]Quinolines
- Pyrazolo[4,3-c]Quinolines (target compound): Fusion at positions 4,3-c creates a distinct planar structure, favoring π-π stacking interactions with biological targets . Demonstrated synthetic versatility via POCl3-mediated cyclization .
- Pyrazolo[3,4-b]Quinolines: Differ in ring fusion (positions 3,4-b), leading to altered electronic distributions . Example: 4-[6-Methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinolinyl]-1,4-oxazepane shows enhanced solubility due to oxazepane moiety .
Pharmacological Implications
- Antifungal Potential: The 3,4-dimethoxyphenyl group in the target compound resembles substituents in fungicidal agents like 3,3′-dihydroxy-4,4′-dinitrohexafluorobiphenyl (), suggesting possible activity against Fusarium species .
- Therapeutic Index: Amino-substituted pyrazoloquinolines (e.g., 3,4-diamino derivatives) show enhanced therapeutic indices compared to non-amino analogs, though the target compound lacks this feature .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
